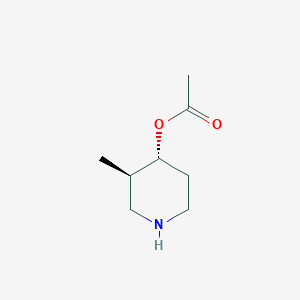
Oxetane-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxetane-3-carbonyl chloride is an organic compound featuring a four-membered oxetane ring with a carbonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxetane-3-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of oxetane with phosgene (COCl₂) under controlled conditions. This reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition .
Another method involves the use of oxetane-3-carboxylic acid, which is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl) in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for the efficient production of this compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
Oxetane-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form oxetane-3-carboxylic acid and hydrochloric acid.
Reduction: Reduction of this compound can yield oxetane-3-methanol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are used under mild conditions, often in the presence of a base like triethylamine.
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Amides, esters, and thioesters.
Hydrolysis: Oxetane-3-carboxylic acid.
Reduction: Oxetane-3-methanol.
Applications De Recherche Scientifique
Oxetane-3-carbonyl chloride has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Materials Science: Employed in the development of advanced materials with unique properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic compounds.
Mécanisme D'action
The mechanism of action of oxetane-3-carbonyl chloride primarily involves its reactivity as an electrophile. The carbonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce the oxetane moiety into target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxetane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
Oxetane-3-methanol: Contains a hydroxyl group instead of a carbonyl chloride.
Oxetan-3-one: Features a ketone group at the third position of the oxetane ring.
Uniqueness
Oxetane-3-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C4H5ClO2 |
|---|---|
Poids moléculaire |
120.53 g/mol |
Nom IUPAC |
oxetane-3-carbonyl chloride |
InChI |
InChI=1S/C4H5ClO2/c5-4(6)3-1-7-2-3/h3H,1-2H2 |
Clé InChI |
SJROKWJOHHGXEO-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



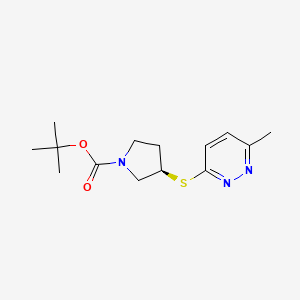
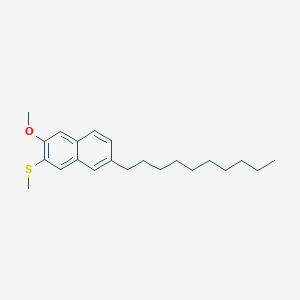
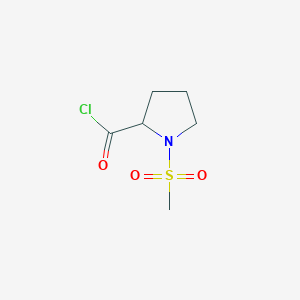
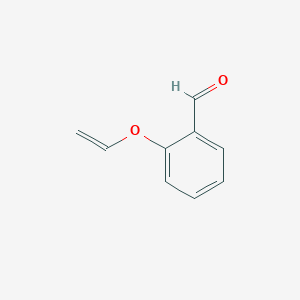

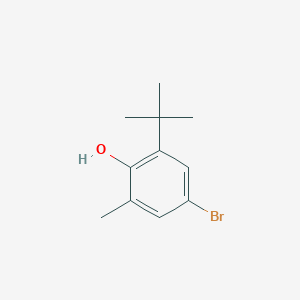
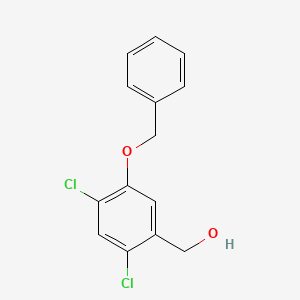
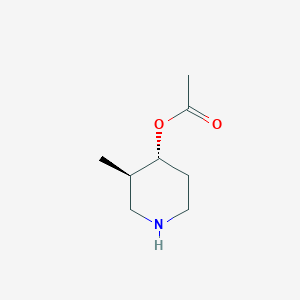
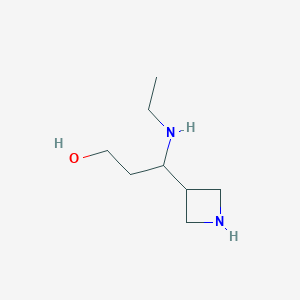
![3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)
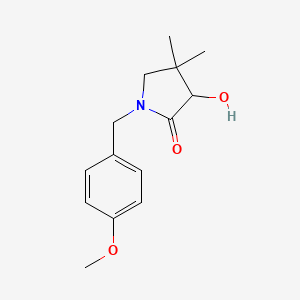
![[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)
